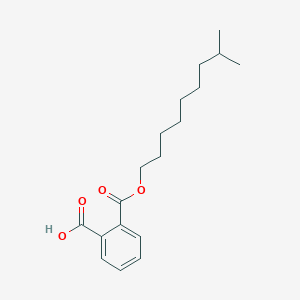
Monoisodecyl phthalate
概要
説明
Monoisodecyl phthalate is a chemical compound with the molecular formula C18H26O4 . It is also known by other names such as 1,2-Benzenedicarboxylic acid, mono (8-methylnonyl) ester, and 2- { [ (8-Methylnonyl)oxy]carbonyl}benzoic acid .
Molecular Structure Analysis
The molecular structure of Monoisodecyl phthalate consists of 18 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 306.397 Da .科学的研究の応用
1. Metabolism and Biomarkers of Exposure
- MiDP is identified as a metabolite of DiDP, a phthalate used as a plasticizer for polyvinyl chloride. It is detected as a minor metabolite in urine and serves as a potential biomarker for DiDP exposure assessment. Further research on the toxicokinetics of these metabolites is necessary to understand human exposure levels to DiDP from urinary concentrations of MiDP and other DiDP secondary metabolites (Kato et al., 2007).
2. PPAR Activation and Health Effects
- Phthalate monoesters, including MiDP, have been studied for their potential to activate peroxisome proliferator-activated receptors (PPARs), which are significant for understanding their molecular basis and associated health effects. The activation of these receptors contributes to various biological processes such as adipocyte differentiation and insulin sensitization (Hurst & Waxman, 2003).
3. Environmental and Human Exposure
- The assessment of human exposure to DiDP, and by extension, MiDP, has been conducted through the analysis of oxidative metabolites as biomarkers. MiDP, although detected in samples, is less frequently found compared to other metabolites, suggesting other oxidative products are better indicators of DiDP exposure (Silva et al., 2007).
4. Toxicological Studies and Risk Assessment
- The toxicokinetics of DiDP and its major metabolites, including MiDP, have been explored in rats. Understanding the metabolism and distribution of these compounds in various tissues provides reference material for future human risk assessments concerning DiDP exposure (Jeong et al., 2021).
Safety And Hazards
Monoisodecyl phthalate may pose certain health risks. It is classified as a skin irritant and can cause serious eye irritation . Phthalates are known to be toxic and there is evidence of pervasive human and environmental exposure to these chemicals . They have been detected in food and also measured in humans .
将来の方向性
The future directions for research on Monoisodecyl phthalate could involve further studies on its toxicity, effects on human health, and methods for reducing exposure. There is also a need for the development of new analytical techniques that are capable of on-line or on-site detection . Additionally, the potential of stem cell therapy to revert liver dysfunction caused by phthalates could be explored .
特性
IUPAC Name |
2-(8-methylnonoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICLWBMRDQUIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953152 | |
| Record name | 2-{[(8-Methylnonyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoisodecyl phthalate | |
CAS RN |
31047-64-0 | |
| Record name | 1,2-Benzenedicarboxylic acid, monoisodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031047640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(8-Methylnonyl)oxy]carbonyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90953152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



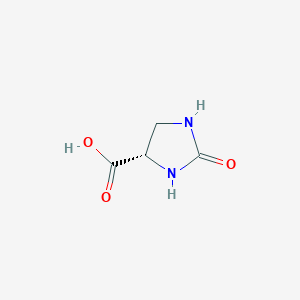
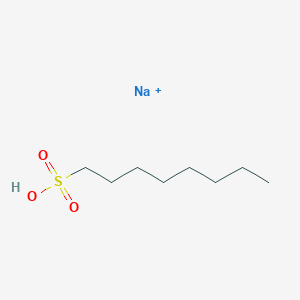
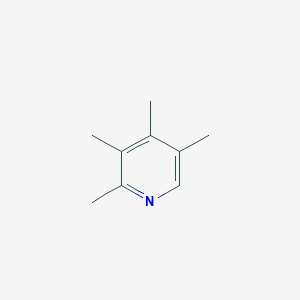
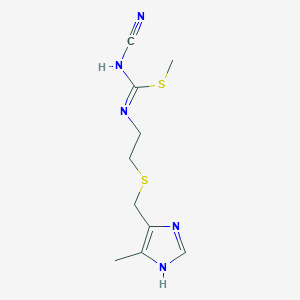
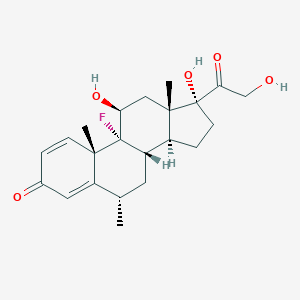
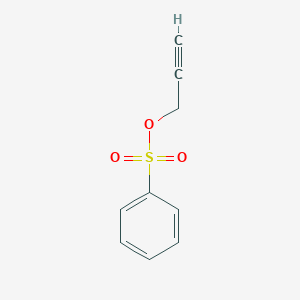
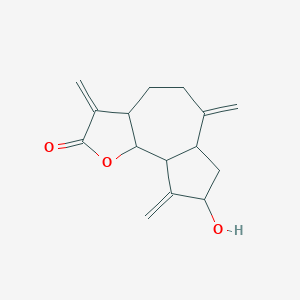
![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)
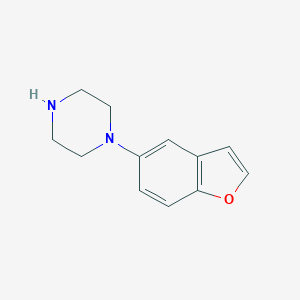

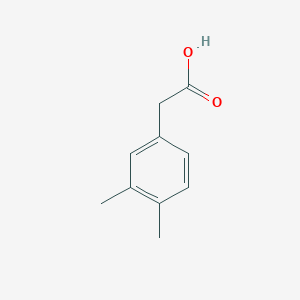
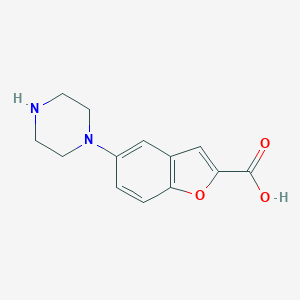
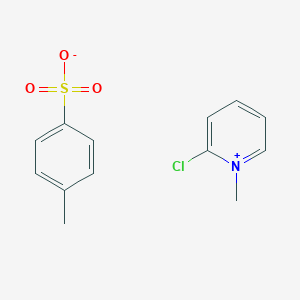
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)